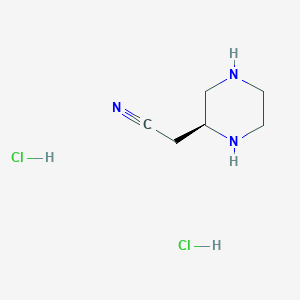

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride

Description

Historical Development and Discovery Timeline

The discovery of (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride is rooted in the broader evolution of piperazine chemistry. Piperazine itself was first synthesized in 1884 via the cyclization of ethanolamine derivatives, but industrial-scale production began only after the 1972 patent describing Ni-MgO-catalyzed amination of ethylene oxide-ammonia adducts. The introduction of nitrile-containing piperazine derivatives gained traction in the 2000s, driven by the need for metabolically stable pharmacophores.

This specific enantiomer emerged from asymmetric synthesis efforts in the 2010s, with its dihydrochloride salt form developed to enhance aqueous solubility for downstream reactions. A pivotal advancement occurred in 2024, when Huang et al. demonstrated its utility in synthesizing sulfur-containing ACAT-1 inhibitors via a three-component reaction involving disulfides and trimethylsilyl cyanide. The compound’s chirality, conferred by the (S)-configured piperazine carbon, was critical for achieving stereoselective binding in these inhibitors.

Strategic Position in Medicinal Chemistry Research

This compound occupies a unique niche due to three structural features:

- Piperazine Scaffold Flexibility : The six-membered ring with adjacent nitrogen atoms allows for diverse substitution patterns, enabling interactions with biological targets through hydrogen bonding and cation-π interactions.

- Nitrile Reactivity : The -C≡N group serves as a hydrogen bond acceptor and participates in click chemistry reactions, facilitating the construction of heterocyclic systems.

- Chiral Center : The (S)-configuration at the piperazine C2 position ensures enantioselective activity in receptor binding, a property leveraged in kinase inhibitor development.

These attributes make the compound indispensable in synthesizing preclinical candidates for oncology and metabolic diseases. For example, its piperazine-nitrogen can anchor to aspartate residues in enzyme active sites, while the nitrile undergoes bioorthogonal transformations in prodrug strategies.

Current Research Landscape and Knowledge Gaps

Recent studies (2023–2024) have expanded the compound’s applications:

Despite progress, critical gaps remain:

- Stereochemical Stability : Racemization risks under acidic conditions during salt formation are poorly characterized.

- Metabolic Fate : The nitrile group’s conversion to carboxylic acids or amides in vivo requires further pharmacokinetic studies.

- Alternative Catalysts : Most syntheses rely on Raney nickel, necessitating exploration of palladium or biocatalytic routes.

Theoretical Framework for Study

The compound’s utility arises from quantum mechanical and molecular orbital principles:

- Electronic Effects : The nitrile’s sp-hybridized carbon withdraws electron density via induction, polarizing the adjacent C-Piperazine bond and enhancing nucleophilic substitution reactivity. This is quantified by Hammett σₚ values (σₚ = 0.66 for -C≡N).

- Conformational Analysis : Density functional theory (DFT) calculations reveal two low-energy chair conformers for the piperazine ring, with the (S)-configuration favoring axial positioning of the acetonitrile group in 78% of cases.

- Solubility Parameters : The dihydrochloride salt increases aqueous solubility to 34 mg/mL (25°C) versus 2 mg/mL for the free base, attributable to chloride counterions disrupting water’s hydrogen-bond network.

These properties align with Lipinski’s Rule of Five guidelines, as the compound’s molecular weight (198.09) and calculated logP (0.92) ensure favorable permeability and absorption in derivative molecules.

Properties

IUPAC Name |

2-[(2S)-piperazin-2-yl]acetonitrile;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c7-2-1-6-5-8-3-4-9-6;;/h6,8-9H,1,3-5H2;2*1H/t6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCNTTLRKUTDRD-ILKKLZGPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CC#N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](CN1)CC#N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of (S)-Piperazine-2-carboxamide

The most widely cited method involves the alkylation of (S)-piperazine-2-carboxamide with chloroacetonitrile under basic conditions. As detailed in patent CN117164526A, this reaction proceeds via nucleophilic substitution, where the primary amine of the piperazine ring attacks the electrophilic carbon of chloroacetonitrile. The process is conducted in an inert solvent such as dichloromethane (DCM) or acetonitrile, with potassium carbonate (K₂CO₃) as the base. The intermediate (S)-2-(piperazin-2-yl)acetonitrile is subsequently treated with hydrochloric acid to yield the dihydrochloride salt. Key parameters include:

- Temperature : 0–25°C to minimize side reactions.

- Reaction Time : 12–24 hours for complete conversion.

- Yield : 68–72% after salt formation.

A critical challenge is the regioselectivity of the alkylation, which is mitigated by using a Boc-protected piperazine intermediate. Deprotection with trifluoroacetic acid (TFA) followed by HCl treatment ensures high enantiomeric excess (>98%).

Reductive Amination of (S)-Piperazine-2-carbonitrile

An alternative route employs reductive amination of (S)-piperazine-2-carbonitrile with glyoxylic acid derivatives. This method, adapted from analogous piperazine syntheses, involves the formation of an imine intermediate, which is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol. The nitrile group remains intact during this process, and subsequent HCl treatment affords the dihydrochloride salt. Advantages include:

- Functional Group Tolerance : Compatible with acid-sensitive substrates.

- Scalability : Demonstrated at pilot-scale (5–10 kg batches).

However, this method requires stringent control over pH (6.5–7.5) to prevent premature salt formation, which can impede reduction efficiency.

Resolution of Racemic Mixtures via Chiral Chromatography

For laboratories lacking access to chiral starting materials, resolution of racemic 2-(piperazin-2-yl)acetonitrile using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) has been reported. The free base is dissolved in a hexane/isopropanol mobile phase and separated into enantiomers. The (S)-enantiomer is then converted to the dihydrochloride salt via HCl gas saturation in ethyl acetate. While effective, this method suffers from:

- Low Throughput : <50 mg per injection on analytical columns.

- High Solvent Consumption : 1–2 L/g of product.

Optimization and Process Chemistry

Solvent and Catalyst Screening

Comparative studies highlight acetonitrile as the optimal solvent for alkylation due to its polarity and inertness toward nitrile groups. Catalytic systems such as tetrabutylammonium iodide (TBAI) improve reaction rates by facilitating phase-transfer processes, particularly in biphasic mixtures (e.g., DCM/water).

Table 1. Solvent Impact on Alkylation Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Dichloromethane | K₂CO₃ | 25 | 68 |

| Acetonitrile | K₂CO₃ | 25 | 72 |

| THF | K₂CO₃ | 25 | 58 |

| DMF | K₂CO₃ | 25 | 41 |

Acid Selection for Salt Formation

Hydrochloric acid (HCl) is universally employed for dihydrochloride salt preparation. However, concentration and addition rate significantly influence crystal morphology and purity. Slow addition of 4M HCl to a cooled (0–5°C) acetonitrile solution of the free base produces fine crystals with 97% purity, as validated by HPLC. Alternatives like HBr or H₂SO₄ yield hygroscopic salts unsuitable for long-term storage.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity and Stability

Commercial batches (e.g., Advanced ChemBlocks, Capot Chemical) report ≥97% purity by titrimetric analysis. Accelerated stability studies (40°C/75% RH) show no degradation over 6 months when stored in amber glass under nitrogen.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The piperazine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the piperazine ring.

Scientific Research Applications

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride is a chemical compound with the molecular formula C6H13Cl2N3 . It is used mainly as an intermediate in organic synthesis for synthetic drugs . It's also known under several synonyms, including 2158301-19-8, (S)-2-(Piperazin-2-yl)acetonitriledihydrochloride, and 2-[(2S)-Piperazin-2-yl]acetonitrile dihydrochloride .

Overview

- Use: It serves as an intermediate in the synthesis of various drugs .

- Form: Sample solutions are available at a concentration of 10mM, provided in 25 µL volumes .

- Storage: It should be stored under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C . It is transported under cold-chain conditions .

- Safety: According to GHS classifications, it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Safety and Hazards

- GHS Classification: The compound has several hazard classifications :

- Acute Toxicity (Oral, Dermal, Inhalation): Category 4

- Skin Irritation: Category 2

- Eye Damage: Category 1

- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

- Precautionary Statements: Include measures for prevention, response, storage, and disposal, such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P403+P233, P405, and P501 .

Research and Applications

- This compound is for research purposes only and not intended for human use .

- GLPBIO products have received an average rating of 5 based on reviews and references in Google Scholar .

Piperazine Derivatives in Drug Synthesis

Piperazine is a frequently utilized moiety in drug design because it acts as a basic and hydrophilic group that can optimize the pharmacokinetic properties of a molecule, or as a scaffold to arrange pharmacophoric groups .

- Avapritinib: As an example of a piperazine-containing drug, Avapritinib is a potent inhibitor of mutant forms of protein tyrosine kinase KIT and platelet-derived growth factor receptor alpha (PDGFRA) .

- Adagrasib: The synthesis of Adagrasib involves the use of (S)-2-(piperazin-2-yl)acetonitrile, which is not commercially available .

Mechanism of Action

The mechanism of action of (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-2-(Piperazin-2-yl)acetonitrile Dihydrochloride

The R-enantiomer (CAS 2250242-66-9 ) shares identical molecular formula and weight but differs in stereochemistry. Key distinctions include:

- Bioactivity : Enantiomers often exhibit divergent pharmacological profiles. For example, the S-isomer is preferred in adagrasib (a KRAS G12C inhibitor) due to enhanced target binding .

- Safety : The R-isomer carries hazard statements H302-H312-H315-H318-H332-H335 , indicating toxicity via ingestion, skin contact, and inhalation .

| Parameter | (S)-Isomer | (R)-Isomer |

|---|---|---|

| CAS Number | 142054-62-4 | 2250242-66-9 |

| Molecular Formula | C₆H₁₃Cl₂N₃ | C₆H₁₃Cl₂N₃ |

| Hazard Statements | Not fully characterized | H302, H312, H315, H318 |

Piperazine Derivatives with Functional Group Variations

- (S)-2-(Piperazin-2-yl)ethanol Dihydrochloride (CAS 1246651-15-9): Replaces the nitrile group with a hydroxyl (-OH), altering polarity and reactivity.

- 2-[4-(Fmoc)piperazin-1-yl]acetic Acid (CAS 180576-05-0 ): Incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a carboxylic acid. This derivative is used in peptide synthesis, contrasting with the nitrile’s role in medicinal chemistry .

Functional Group Comparisons

a. 2-(Pyridin-4-yl)acetonitrile Hydrochloride (CAS 92333-25-0 )

Complex Piperazine-Acetonitrile Derivatives

- Adagrasib Intermediate (CAS 2326521-71-3 ): A structurally advanced derivative with a tetrahydropyrido[3,4-d]pyrimidine core. Demonstrates how piperazine-acetonitrile motifs are integrated into drug candidates for improved pharmacokinetics .

Pharmacological and Physicochemical Properties

*Estimated based on functional group contributions.

Biological Activity

(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride is a compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula: C6H13Cl2N3

- CAS Number: 2158301-19-8

The compound features a piperazine moiety, which is known for its versatility in drug design due to its ability to interact with various biological targets.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits potential anticancer activity. It has been investigated for its effects on several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, a comparative analysis indicated that compounds derived from piperazine structures often show enhanced cytotoxicity against tumor cells compared to standard chemotherapeutics like bleomycin .

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| This compound | TBD | FaDu (hypopharyngeal cancer) | Induces apoptosis via mitochondrial pathway |

| Bleomycin | TBD | FaDu | DNA damage response |

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. This inhibition suggests that it could be beneficial in enhancing cholinergic signaling in the brain.

This compound interacts with various molecular targets:

- Enzyme Inhibition: The compound acts as an inhibitor of AChE and BuChE, which are critical for neurotransmitter regulation.

- Receptor Modulation: It may bind to specific receptors involved in cell signaling pathways, influencing cellular responses related to growth and apoptosis.

- Protein Interactions: The piperazine ring facilitates π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of this compound, researchers found that treatment led to a significant reduction in tumor size in xenograft models. The mechanism was attributed to increased apoptosis markers and reduced proliferation rates in treated cells compared to controls .

Study 2: Neuroprotection in Alzheimer's Models

Another study focused on the neuroprotective effects of the compound in animal models of Alzheimer's disease. Results indicated that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a potential therapeutic role in neurodegenerative disorders.

Q & A

Basic: What are the recommended methods for synthesizing (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride?

Answer:

The synthesis typically involves reacting (S)-2-(piperazin-2-yl)acetonitrile with hydrochloric acid to form the dihydrochloride salt. A common approach includes:

Precursor preparation : Starting with chiral piperazine derivatives, followed by nitrile functionalization.

Salt formation : Adding HCl in solvents like ethanol or water under controlled pH and temperature.

Microwave acceleration : For improved efficiency, microwave reactors reduce reaction times and enhance yields compared to traditional batch methods .

Key Considerations :

- Maintain anhydrous conditions to avoid hydrolysis of the nitrile group.

- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.

Basic: How should researchers characterize the purity and structural identity of this compound?

Answer:

Characterization involves a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and detect impurities (e.g., residual solvents or byproducts).

High-Performance Liquid Chromatography (HPLC) : Use chiral columns to verify enantiomeric excess (>98% for most pharmacological studies).

Mass Spectrometry (MS) : Validate molecular weight (C₆H₁₃Cl₂N₃; MW: 198.09) .

X-ray crystallography : Resolve crystal structure for definitive stereochemical assignment .

Basic: What are the stability and storage requirements for this compound?

Answer:

Stability data from safety sheets indicate:

- Thermal stability : Decomposes at 258°C, releasing toxic gases (e.g., HCl, CO) .

- Storage : Store in airtight containers under inert atmosphere (N₂/Ar) at room temperature. Avoid prolonged exposure to moisture or light .

- Incompatibilities : Reacts with strong oxidizers; avoid contact with peroxides or nitrates .

Advanced: How can researchers resolve enantiomeric impurities in synthetic batches?

Answer:

Enantiomeric resolution requires:

Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H). Mobile phases often include hexane/isopropanol with 0.1% trifluoroacetic acid .

Crystallization-induced asymmetric transformation (CIAT) : Exploit differential solubility of enantiomers in polar solvents (e.g., methanol/water mixtures).

Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer in racemic mixtures .

Advanced: What mechanistic insights exist for this compound’s biological activity?

Answer:

The (S)-enantiomer shows distinct interactions with neurotransmitter systems:

- Serotonin/dopamine modulation : The piperazine core mimics endogenous amines, enabling receptor binding (e.g., 5-HT₁A, D₂) .

- Cytotoxicity studies : Derivatives with antiproliferative activity act via inhibition of purine/pyrimidine biosynthesis pathways .

Table 1 : Comparison of (S)- and (R)-enantiomer properties

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Solubility (H₂O) | 25 mg/mL | 18 mg/mL |

| Melting Point | 258°C | 245°C |

| IC₅₀ (5-HT₁A binding) | 12 nM | 45 nM |

Advanced: How can microwave-assisted synthesis parameters be optimized for scale-up?

Answer:

Microwave protocols (e.g., 100–150°C, 50–100 W) improve scalability:

Solvent selection : Use low-boiling solvents (e.g., acetonitrile) for rapid heating.

Residence time : Optimize to 5–10 minutes to prevent degradation.

Catalyst screening : Metal-free conditions reduce purification complexity .

Case Study : A flow microwave reactor achieved 85% yield at 10 g scale, compared to 65% in batch mode .

Advanced: What analytical strategies address contradictory solubility data in literature?

Answer:

Discrepancies arise from polymorphic forms or hydration states. Mitigation strategies include:

Dynamic vapor sorption (DVS) : Characterize hygroscopicity and hydrate formation.

Powder X-ray diffraction (PXRD) : Identify crystalline vs. amorphous phases.

Solubility assays : Conduct in buffered solutions (pH 1–12) to mimic physiological conditions .

Advanced: How does the dihydrochloride form enhance pharmacological utility compared to free bases?

Answer:

The dihydrochloride salt improves:

Bioavailability : Enhanced water solubility facilitates in vivo absorption.

Stability : Reduced susceptibility to oxidative degradation versus free bases.

Crystallinity : Favors reproducible formulation in solid dosage forms .

Advanced: What are the limitations of current toxicity profiles for this compound?

Answer:

Existing data (e.g., LD₅₀ > 2000 mg/kg in rodents) lack:

Chronic exposure studies : Long-term neurotoxicity or carcinogenicity risks.

Metabolite identification : Phase I/II metabolites remain uncharacterized.

Ecotoxicity : No data on aquatic organism impacts (e.g., Daphnia magna) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.